molecular formula C18H29NO2 B107054 2-Amino-4-(4-octylphenyl)butanoic acid CAS No. 596820-19-8

2-Amino-4-(4-octylphenyl)butanoic acid

Cat. No. B107054
M. Wt: 291.4 g/mol
InChI Key: WAKNEITWXGCXQL-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-octylphenyl)butanoic acid” is also known as Fingolimod Dimer Acid . It is chemically described as 2-((1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-4-(4-octylphenyl)butanoic acid . It is supplied with detailed characterization data compliant with regulatory guidelines .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-(4-octylphenyl)butanoic acid” is C18H29NO2 . The molecular weight is 291.43 . For more detailed structural analysis, you may refer to chemical databases or perform computational chemistry studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(4-octylphenyl)butanoic acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-amino-4-(4-octylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(19)18(20)21/h9-12,17H,2-8,13-14,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKNEITWXGCXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-octylphenyl)butanoic acid

Synthesis routes and methods

Procedure details

A mixture of 13.25 g (30.6 mmol) of diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)propandioate (prepared according to the procedure described by Durand, et.al., Synthesis, 2000, 505-506, which is hereby incorporated by reference in its entirety) and 75 mL of concentrated HCL were stirred at 100° C. for 16 h. The mixture was cooled and 75 g of ice was added. The mixture was neutralized (pH=7) with 5 N NaOH. The precipitate was filtered, rinsed with water and dried to afford 8.9 g of the title compound: HPLC B: 2.68 min; ESI-MS 292 (M+H).
Quantity
13.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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